molecular formula C19H16N2O5S B2759699 2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831188-72-8

2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2759699
CAS RN: 831188-72-8
M. Wt: 384.41
InChI Key: ZDCZXHYKEDGPMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as an amide, a thioether, a carboxylic acid, and a pyrrolidinedione . These functional groups suggest that the compound could participate in a variety of chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the corresponding acetamidophenyl and benzoic acid derivatives . The Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction, could potentially be used in the synthesis .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the carboxylic acid group can participate in esterification and amide formation reactions, while the amide group can undergo hydrolysis .

Scientific Research Applications

Pharmaceuticals and Drug Development

ACT has been investigated for its potential as a pharmaceutical agent. Some notable aspects include:

Environmental Remediation

ACT’s degradation by advanced oxidation processes (AOPs) is relevant due to water scarcity and environmental pollution. Key points include:

Bioremediation and Nanomaterials

ACT removal from contaminated environments involves bioremediation and nanomaterials:

    Nanomaterials: Researchers explore ACT adsorption onto various nanomaterials (e.g., graphene oxide, metal nanoparticles) for efficient removal from water .

Organic Synthesis and Medicinal Chemistry

ACT derivatives serve as building blocks in organic synthesis:

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar functional groups can pose various risks. For example, many carboxylic acids are corrosive and can cause burns and eye damage .

properties

IUPAC Name

2-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-11(22)20-12-6-8-13(9-7-12)21-17(23)10-16(18(21)24)27-15-5-3-2-4-14(15)19(25)26/h2-9,16H,10H2,1H3,(H,20,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZXHYKEDGPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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